molecular formula C8H6BrNS B1380180 3-Bromo-4-(Methylthio)benzonitrile CAS No. 1379371-43-3

3-Bromo-4-(Methylthio)benzonitrile

Cat. No.: B1380180
CAS No.: 1379371-43-3
M. Wt: 228.11 g/mol
InChI Key: MESFBLVQIHUKOI-UHFFFAOYSA-N
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Description

3-Bromo-4-(Methylthio)benzonitrile (CAS: 1379371-43-3) is a substituted benzonitrile derivative featuring a bromine atom at the 3-position, a methylthio (-SMe) group at the 4-position, and a nitrile (-CN) functional group. This compound is of interest in pharmaceutical and materials science research due to its unique electronic and steric properties. The methylthio group is moderately electron-donating via sulfur’s lone pairs, while the nitrile and bromine substituents contribute to its reactivity in cross-coupling and cyclization reactions .

Properties

IUPAC Name

3-bromo-4-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESFBLVQIHUKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(Methylthio)benzonitrile typically involves the bromination of 4-(Methylthio)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(Methylthio)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Synthesis: 3-Bromo-4-(methylthio)benzonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in organic chemistry.
  • Reactivity: The presence of the bromine atom allows for nucleophilic substitution reactions, while the methylthio group can undergo oxidation to form sulfoxides or sulfones.

2. Medicinal Chemistry

  • Pharmaceutical Development: This compound is explored for its potential biological activity. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals. Research indicates that compounds with similar structures have shown promise in modulating enzyme activity and receptor interactions .
  • Case Study Example: A study on related compounds demonstrated that modifications at the benzonitrile position could enhance binding affinity to certain receptors, suggesting that this compound could be optimized for similar purposes .

3. Material Science

  • Synthesis of Novel Materials: The compound is used in the development of new materials with unique properties. Its ability to participate in cross-coupling reactions allows for the creation of polymers and other materials with tailored functionalities .
  • Example Application: Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(Methylthio)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural analogs, emphasizing substituent positions, molecular weights, and applications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
3-Bromo-4-(Methylthio)benzonitrile Br (3), -SMe (4), -CN 228.1 (calculated) Pharmaceutical intermediates, Suzuki coupling precursor
4-Bromo-2-(trifluoromethyl)benzonitrile Br (4), -CF₃ (2), -CN 250.01 High purity (>95%), used in fluorinated drug synthesis
3-Bromo-4-nitrobenzonitrile Br (3), -NO₂ (4), -CN 227.02 (calculated) Reactive intermediate; nitro group enables reduction to amines
4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile Br (4), -CF₂H (3), -SMe (2), -CN 278.12 Lab-scale applications; difluoromethyl enhances lipophilicity
3-Bromo-4-(trifluoromethoxy)benzonitrile Br (3), -OCF₃ (4), -CN 269.01 (calculated) Electron-deficient aromatic system; potential agrochemical use
3-Bromo-4-(sec-butylamino)benzonitrile Br (3), -NH-sec-butyl (4), -CN 257.15 (calculated) Amino group enables hydrogen bonding; kinase inhibitor candidate

Key Observations:

  • Electronic Effects: The methylthio group in the target compound provides moderate electron donation, contrasting with strong electron-withdrawing groups (e.g., -CF₃, -NO₂) in analogs. This difference influences reactivity in electrophilic substitution and metal-catalyzed reactions .
  • Synthetic Utility: Bromine at position 3 facilitates regioselective cross-coupling (e.g., Suzuki-Miyaura), while the nitrile group enables functionalization into amines or carboxylic acids .
  • Biological Relevance: Compounds like 3-Bromo-4-(sec-butylamino)benzonitrile highlight the role of amino groups in drug design, whereas methylthio derivatives may modulate metabolic stability .

Biological Activity

3-Bromo-4-(Methylthio)benzonitrile is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H8BrS
  • Molecular Weight : 229.13 g/mol

This compound features a bromine atom and a methylthio group attached to a benzonitrile moiety, which contributes to its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the bromination of 4-(Methylthio)benzonitrile. A common method is an electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions are carefully controlled to ensure selectivity at the desired position.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to various therapeutic effects, including antimicrobial and anticancer activities. The precise mechanism often depends on the target cells or organisms being studied.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have evaluated their effectiveness against various bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

These studies typically employ minimum inhibitory concentration (MIC) assays to determine the efficacy of the compound against these pathogens .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Case Study 1: Antimicrobial Testing

In a recent study, various derivatives of benzonitriles were synthesized and tested for their antibacterial activity. The results showed that certain structural modifications, including those found in this compound, significantly enhanced antibacterial potency against resistant strains .

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Other Derivative16Escherichia coli

Case Study 2: Anticancer Activity

A study focusing on the anticancer activity of similar compounds demonstrated that modifications leading to increased lipophilicity improved cellular uptake and efficacy against breast cancer cell lines. The induction of apoptosis was linked to increased levels of reactive oxygen species (ROS) .

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